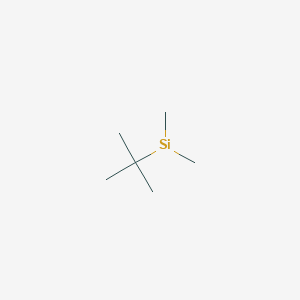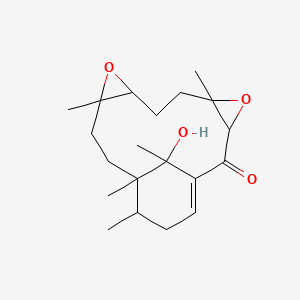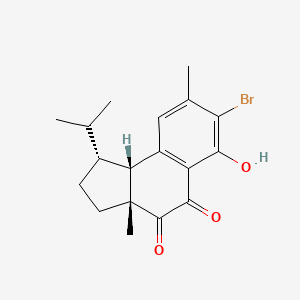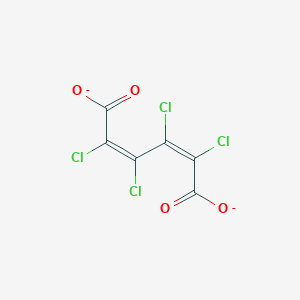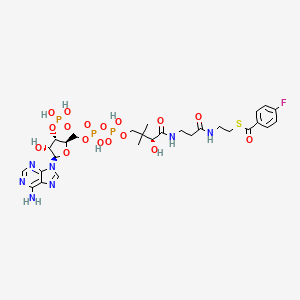
トラルラクトン
概要
説明
Toralactone is an organic heterotricyclic compound with the chemical formula C15H12O5 . It is characterized by a 9,10-dihydroxy-1H-benzo[g]isochromen-1-one structure, substituted at positions 3 and 7 by methyl and methoxy groups, respectively . This compound is a member of the naphtho-α-pyrone family and is known for its presence in various plants, including the seeds of Cassia tora L. and Cassia obtusifolia L. .
科学的研究の応用
Toralactone has a wide range of applications in scientific research, including:
作用機序
トラルクトンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。 脂質代謝やその他の細胞プロセスを調節するために不可欠な、マイトジェン活性化プロテインキナーゼ(MAPK)シグナル伝達経路を調節することが示されています 。 カスパーゼ3や上皮成長因子受容体などのハブ遺伝子と安定した組み合わせを形成するトラルクトンの能力は、治療薬としての可能性を示しています .
6. 類似の化合物との比較
トラルクトンは、その特定の置換パターンと生物活性により、ナフト-α-ピロンの中でユニークです。類似の化合物には以下が含まれます。
ノル-トラルクトン: トラルクトンの機能的な親化合物で、構造は似ていますが、特定の置換基がありません.
キナザリン: 異なる生物活性と用途を持つ別のナフト-α-ピロン.
独自性:
生化学分析
Biochemical Properties
Toralactone plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with several key enzymes and proteins, including Caspase 3 (CASP3), phosphatidylinositol-4,5-bisphosphate 3-kinase (PIK3CA), epidermal growth factor receptor (EGFR), and amyloid β (A4) precursor protein (APP) . These interactions are crucial for its function in reducing intracellular lipid accumulation and modulating the mitogen-activated protein kinase (MAPK) signaling pathway .
Cellular Effects
Toralactone has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, Toralactone has been shown to decrease lipid accumulation in HepG2 cells by reversing the up-regulation of CASP3, EGFR, and APP, and the down-regulation of PIK3CA . This modulation of gene expression and signaling pathways highlights its potential in therapeutic applications for conditions like non-alcoholic fatty liver disease (NAFLD).
Molecular Mechanism
The molecular mechanism of Toralactone involves its binding interactions with key biomolecules and its ability to modulate enzyme activity. Toralactone forms stable combinations with hub genes such as CASP3, EGFR, and APP through molecular docking . This binding interaction leads to the inhibition of CASP3 and EGFR expression, which in turn reduces lipid accumulation in cells. Additionally, Toralactone’s activation of the Nrf2 pathway contributes to its antioxidative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Toralactone have been observed to change over time. The stability of Toralactone, particularly in solution, is a critical factor in its long-term effects on cellular function. It is recommended to store Toralactone in tightly sealed vials and avoid repeated freeze-thaw cycles to maintain its stability . Long-term studies have shown that Toralactone can significantly reduce intracellular lipid accumulation over extended periods by modulating key signaling pathways .
Dosage Effects in Animal Models
The effects of Toralactone vary with different dosages in animal models. Studies have shown that at lower dosages, Toralactone effectively reduces lipid accumulation without causing adverse effects . At higher dosages, there may be potential toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been observed, indicating that there is a specific dosage range within which Toralactone exerts its beneficial effects without toxicity.
Metabolic Pathways
Toralactone is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as CASP3 and PIK3CA, which play crucial roles in regulating lipid accumulation and metabolism . By modulating these enzymes, Toralactone can influence metabolic flux and metabolite levels, contributing to its therapeutic effects in conditions like NAFLD.
Transport and Distribution
Within cells and tissues, Toralactone is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its function . Understanding the transport mechanisms of Toralactone can provide insights into its bioavailability and therapeutic potential.
Subcellular Localization
Toralactone’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its ability to modulate key signaling pathways and exert its therapeutic effects.
準備方法
合成経路と反応条件: トラルクトンは、以下のいくつかの方法で合成できます。
生体模倣的アプローチ: これらの方法は、トラルクトンを生成するために、天然の生合成経路を模倣しています。
環化アプローチ: これには、環化反応を通じて三環式構造を形成することが含まれます。多くの場合、触媒と特定の反応条件を使用して、ラクトン環の正しい形成を保証します.
ディールス・アルダーアプローチ: この方法は、制御された条件下でジエンをジエノフィルと反応させることにより、ディールス・アルダー反応を利用してナフト-α-ピロン構造を形成します.
工業的生産方法: トラルクトンの工業的生産には、通常、カッシア・トーラL.やカッシア・オプツシフォリアL.などの天然源からの抽出が含まれます。このプロセスには以下が含まれます。
抽出: エタノールやメタノールなどの溶媒を使用して、植物材料から化合物を抽出します。
化学反応の分析
トラルクトンは、以下のさまざまな化学反応を起こします。
酸化: トラルクトンは、キノン誘導体を形成するように酸化できます。キノン誘導体は、さまざまな生化学経路における重要な中間体です.
還元: 還元反応は、トラルクトンを対応するジヒドロ誘導体に転換できます。ジヒドロ誘導体は、異なる生物活性を持つ場合があります.
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウムや三酸化クロムなどの酸化反応に使用されます。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元反応に使用されます。
主な生成物:
キノン誘導体: 酸化によって生成されます。
ジヒドロ誘導体: 還元によって生成されます。
置換誘導体: 置換反応によって生成されます.
4. 科学研究への応用
トラルクトンは、以下のを含む、科学研究において幅広い用途があります。
類似化合物との比較
Toralactone is unique among naphtho-α-pyrones due to its specific substitution pattern and biological activities. Similar compounds include:
Nor-toralactone: A functional parent of toralactone with a similar structure but lacking certain substituents.
Quinizarin: Another naphtho-α-pyrone with distinct biological activities and applications.
Uniqueness:
Substitution Pattern: The presence of both methoxy and hydroxyl groups at specific positions differentiates toralactone from other naphtho-α-pyrones.
Biological Activities: Toralactone exhibits a unique combination of antioxidant, cytotoxic, and antimicrobial properties, making it a valuable compound for various applications.
特性
CAS番号 |
41743-74-2 |
|---|---|
分子式 |
C15H12O5 |
分子量 |
272.25 g/mol |
IUPAC名 |
1,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-9-one |
InChI |
InChI=1S/C15H12O5/c1-7-3-8-4-9-5-10(19-2)6-11(16)12(9)14(17)13(8)15(18)20-7/h3-6,17-18H,1-2H3 |
InChIキー |
NFNQIVIXHYXLPG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC |
正規SMILES |
CC1=CC2=CC3=CC(=CC(=O)C3=C(C2=C(O1)O)O)OC |
melting_point |
252 - 254 °C |
Key on ui other cas no. |
41743-74-2 |
物理的記述 |
Solid |
同義語 |
toralactone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does toralactone interact with P-glycoprotein (P-gp)?
A1: Research indicates that toralactone inhibits P-gp efflux activity by interacting with both the P-gp ATPase enzyme subunit and the P-gp active binding site. [] This dual interaction enhances intracellular entrapment of P-gp substrates, such as paclitaxel. []
Q2: What are the downstream effects of toralactone's interaction with P-gp?
A2: By inhibiting P-gp efflux activity, toralactone can sensitize resistant cancer cells to chemotherapeutic agents like paclitaxel. [] This sensitization enhances the cytotoxic profile of these agents, potentially improving treatment efficacy. []
Q3: What is the molecular formula and weight of toralactone?
A3: Toralactone has the molecular formula C16H16O6 and a molecular weight of 304.29 g/mol.
Q4: What spectroscopic data is available for characterizing toralactone?
A4: Various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), have been employed to elucidate the structure of toralactone and its derivatives. [, , , ]
Q5: Is there information available regarding the stability of toralactone under various conditions?
A5: While specific stability data under various conditions is limited in the provided research, toralactone's isolation from natural sources like Cassia obtusifolia seeds suggests a degree of inherent stability. [, , , , ] Further research is needed to thoroughly evaluate its stability profile.
Q6: Does toralactone exhibit any catalytic properties?
A6: The provided research doesn't indicate any catalytic properties associated with toralactone. Its biological activities are primarily attributed to its interactions with specific enzymes and receptors.
Q7: Have computational methods been employed to study toralactone?
A7: Yes, molecular docking simulations have been used to predict the interactions of toralactone with key targets, such as Caspase 3, EGFR, and PIK3CA, in the context of lipid metabolism regulation. [] These simulations help understand the binding affinities and potential mechanisms of action.
Q8: How do structural modifications of toralactone affect its activity?
A8: Studies on structurally related compounds from Cassia tora seeds indicate that the presence and position of hydroxyl groups on the naphthopyrone nucleus significantly influence estrogenic and anti-estrogenic activities. [] For instance, toralactone exhibits significant anti-estrogenic activity, while aurantio-obtusin displays potent estrogenic activity. [] Additionally, glycosylation of toralactone can alter its bioavailability and bioactivity. [, , ]
Q9: Is there information available on the SHE regulations surrounding toralactone?
A9: The provided research doesn't explicitly address SHE regulations for toralactone. As with any chemical compound, especially those with potential pharmaceutical applications, adherence to relevant safety and handling guidelines is crucial.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of toralactone?
A10: Detailed information on toralactone's ADME profile is limited in the provided research. Further investigation is needed to understand its pharmacokinetic properties, which are essential for determining appropriate dosage regimens and assessing potential drug interactions.
Q11: Has toralactone demonstrated efficacy in cell-based assays or animal models?
A11: Yes, studies using FFA-induced HepG2 cells have shown that Cassiae semen ethanol extract (CSEE), containing toralactone, can significantly reduce intracellular lipid accumulation. [] This effect was attributed to the modulation of the MAPK signaling pathway and the regulation of key genes like CASP3, EGFR, and PIK3CA. [] Further research, including animal models, is needed to validate these findings and explore its therapeutic potential in conditions like NAFLD.
Q12: What is known about the toxicity and safety profile of toralactone?
A12: While toralactone is generally considered safe based on its traditional use, comprehensive toxicological studies are limited. [] Further investigation is necessary to determine potential adverse effects, particularly with long-term use and higher doses.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


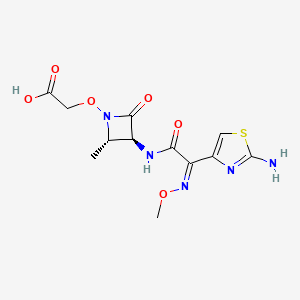
![(1S,2S,3S,4S)-3,4-Bis-[(4-phenoxy-benzyl)-propyl-carbamoyl]-cyclobutane-1,2-dicarboxylic acid](/img/structure/B1241139.png)

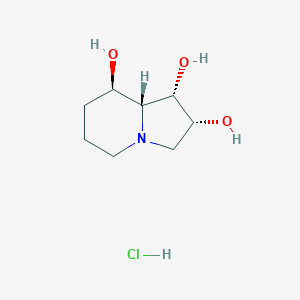
![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1241144.png)
![6H-Dibenzo[b,d]pyran-2,6(4aH)-dione,3,7-dihydroxy-9-methoxy-4a-methyl-, (4aS)-](/img/structure/B1241145.png)
